molecular formula C12H16N4O2S B14439005 8-Cyclopentylthiotheophylline CAS No. 74039-72-8

8-Cyclopentylthiotheophylline

Cat. No.: B14439005
CAS No.: 74039-72-8
M. Wt: 280.35 g/mol
InChI Key: MEMVDDHMDYKKGA-UHFFFAOYSA-N
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Description

8-Cyclopentylthiotheophylline is a synthetic organic compound belonging to the xanthine class. It is known for its potent and selective antagonistic effects on adenosine receptors, particularly the A1 receptor subtype. This compound also acts as a non-selective phosphodiesterase inhibitor, exhibiting stimulant effects with slightly higher potency than caffeine .

Preparation Methods

The synthesis of 8-Cyclopentylthiotheophylline typically involves the following steps:

Chemical Reactions Analysis

8-Cyclopentylthiotheophylline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The cyclopentylthio group can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound

Scientific Research Applications

8-Cyclopentylthiotheophylline has a wide range of scientific research applications:

Mechanism of Action

8-Cyclopentylthiotheophylline exerts its effects through the following mechanisms:

Comparison with Similar Compounds

8-Cyclopentylthiotheophylline can be compared with other similar compounds, such as:

    8-Chlorotheophylline: A stimulant drug with similar adenosine receptor antagonistic properties but different chemical structure and physiological effects.

    8-Phenyltheophylline: Another xanthine derivative with selective adenosine receptor antagonism but differing in potency and selectivity.

    DMPX (3,7-Dimethyl-1-propargylxanthine): A xanthine derivative with distinct pharmacological properties and applications .

Properties

CAS No.

74039-72-8

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

8-cyclopentylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C12H16N4O2S/c1-15-9-8(10(17)16(2)12(15)18)13-11(14-9)19-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14)

InChI Key

MEMVDDHMDYKKGA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SC3CCCC3

Origin of Product

United States

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